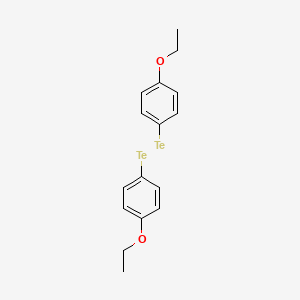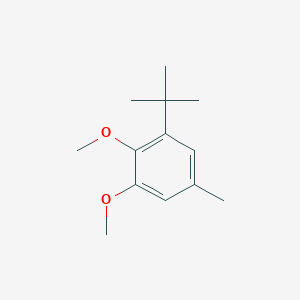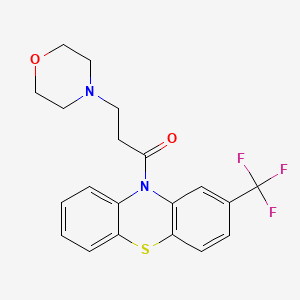
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a trifluoromethyl group, a morpholinyl group, and an oxopropyl group attached to the phenothiazine core. Phenothiazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group, the morpholinyl group, and the oxopropyl group to the phenothiazine core. The synthetic route may involve:
Trifluoromethylation: This step introduces the trifluoromethyl group to the phenothiazine core.
Oxopropylation: The oxopropyl group is introduced through a reaction with propionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The morpholinyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine, 3,7-di-4-morpholinyl-: Similar structure but lacks the trifluoromethyl group.
10H-Phenothiazine, 2-(trifluoromethyl)-: Similar structure but lacks the morpholinyl and oxopropyl groups.
Uniqueness
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl, morpholinyl, and oxopropyl groups. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
33414-29-8 |
|---|---|
Molecular Formula |
C20H19F3N2O2S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C20H19F3N2O2S/c21-20(22,23)14-5-6-18-16(13-14)25(15-3-1-2-4-17(15)28-18)19(26)7-8-24-9-11-27-12-10-24/h1-6,13H,7-12H2 |
InChI Key |
WITMGOUNEZZGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


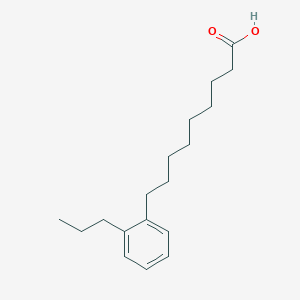
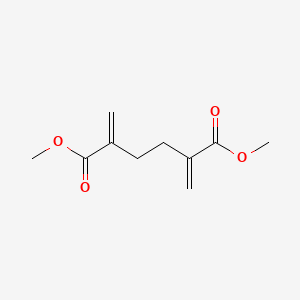
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
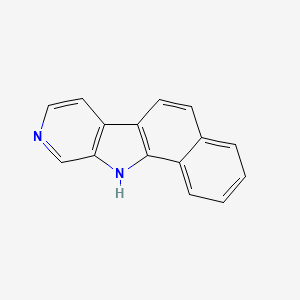
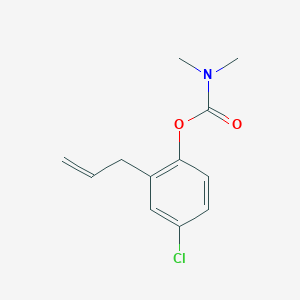
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
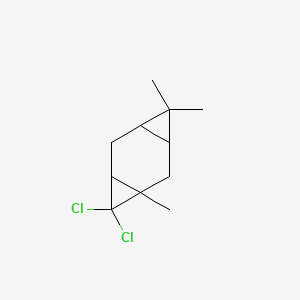
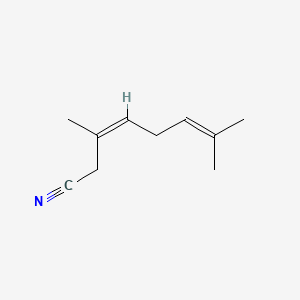
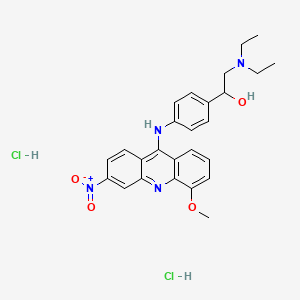
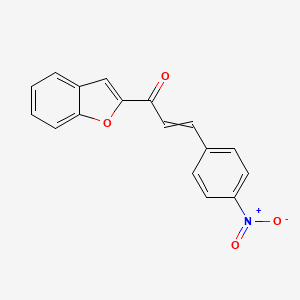
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
